Home > Products > Screening Compounds P138341 > N-Methyl Amisulpride
N-Methyl Amisulpride - 1391054-22-0

N-Methyl Amisulpride

Catalog Number: EVT-277239
CAS Number: 1391054-22-0
Molecular Formula: C18H29N3O4S
Molecular Weight: 383.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amisulpride is a substituted benzamide derivative classified as a second-generation antipsychotic drug. In scientific research, it serves as a valuable tool for investigating dopamine and serotonin receptor systems, particularly the dopamine D2 and D3 receptors, and the serotonin 5-HT7 receptor. Amisulpride exhibits selective binding to these receptors in the limbic system, making it relevant for studying various neurological and psychiatric processes. [, , , , , ]

Amisulpride

    Compound Description: Amisulpride (4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethysulfonyl-2-methoxy-benzamide) is an atypical antipsychotic drug known for its selective binding to dopamine D2 and D3 receptors in the limbic system. [, , ] It exhibits efficacy in treating psychoses, paranoid schizophrenia, dysthymia, and colitis. [, , ]

Sulpiride

    Compound Description: Sulpiride, similar to Amisulpride, is a selective dopamine D2 and D3 receptor antagonist with antipsychotic properties. [, ] It is also recognized for its anti-ulcer and anti-colitic activities. []

    Relevance: Sulpiride shares a benzamide core structure with N-Methyl Amisulpride, suggesting potential similarities in their binding affinities and pharmacological profiles. [, ] Research on Sulpiride contributes to understanding the structure-activity relationship within this class of compounds.

5-(aminoethanoylsulfamoyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide (ASP-azo-ASA)

    Compound Description: ASP-azo-ASA is a colon-specific mutual prodrug designed for the treatment of colitis. [] It comprises Amisulpride (ASP) linked to 5-aminosalicylic acid (5-ASA) via an azo bond. [] In the colon, ASP-azo-ASA is cleaved to release both ASP and 5-ASA, exerting localized anti-inflammatory and anti-psychotic effects. []

    Relevance: This compound highlights the potential for modifying the Amisulpride structure, and by extension, N-Methyl Amisulpride, to achieve targeted delivery and minimize systemic side effects. []

Haloperidol

    Compound Description: Haloperidol, classified as a typical antipsychotic, is primarily used to manage psychosis. [, , ] Unlike Amisulpride, Haloperidol exhibits a higher risk of extrapyramidal side effects. [, , ] Research suggests that Haloperidol might contribute to oxidative stress. [, ]

Overview

N-Methyl Amisulpride is an antipsychotic medication primarily used to treat schizophrenia and depressive disorders. It is a member of the sulfonylurea class and functions by modulating dopamine receptors in the brain. The compound is known for its selective antagonism of the D2 and D3 dopamine receptors, which plays a crucial role in its therapeutic effects.

Source and Classification

N-Methyl Amisulpride is derived from amisulpride, which is synthesized through various chemical processes. The compound falls under the category of atypical antipsychotics, specifically targeting the central nervous system. Its chemical structure allows it to interact effectively with neurotransmitter systems, making it a valuable agent in psychiatric treatment.

Synthesis Analysis

The synthesis of N-Methyl Amisulpride involves a series of chemical reactions that modify the original amisulpride compound. The primary method for synthesizing N-Methyl Amisulpride includes deuteration, where the methyl group in amisulpride is replaced with a deuterium atom.

Methods and Technical Details

  1. Deuteration Reaction:
    • The methyl group in N-Methyl Amisulpride is replaced by a deuterium atom using deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of potassium carbonate (K2CO3) as a base.
    • This reaction typically requires controlled conditions to ensure high yield and purity.
  2. Purification Techniques:
    • Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate N-Methyl Amisulpride with high purity levels.
  3. Industrial Production:
    • In industrial settings, bulk quantities of deuterated reagents are utilized, and reaction conditions are optimized to maximize yield and purity.
Molecular Structure Analysis

N-Methyl Amisulpride has a complex molecular structure characterized by its specific arrangement of atoms.

  • Molecular Formula: C18H29N3O4S
  • Molecular Weight: 386.525 g/mol
  • IUPAC Name: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-(trideuteriomethyl)benzamide
  • InChI Key: PMLIJXXZFCRLES-HPRDVNIFSA-N

The structure consists of a benzamide core with various functional groups that contribute to its pharmacological activity.

Chemical Reactions Analysis

N-Methyl Amisulpride can undergo several chemical reactions that alter its structure and properties.

Types of Reactions

  1. Oxidation:
    • Oxidative reactions can convert N-Methyl Amisulpride into corresponding carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction:
    • Reduction reactions can yield alcohols or amines when treated with reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution:
    • N-Methyl Amisulpride can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Mechanism of Action

N-Methyl Amisulpride exerts its pharmacological effects primarily through its interaction with dopamine receptors.

Process and Data

  • The compound selectively antagonizes D2 and D3 dopamine receptors, which are implicated in mood regulation and psychotic disorders.
  • By blocking these receptors, N-Methyl Amisulpride helps restore balance in dopaminergic signaling pathways, alleviating symptoms associated with schizophrenia and depression.
  • Pharmacokinetic studies indicate that N-Methyl Amisulpride has a favorable absorption and distribution profile, making it effective for clinical use .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Can undergo oxidation and reduction reactions under specific conditions.

Relevant data from studies indicate that the compound maintains stability across various environmental conditions, making it suitable for pharmaceutical applications .

Applications

N-Methyl Amisulpride has several significant applications in scientific research and clinical settings.

Scientific Uses

  1. Pharmacokinetic Studies:
    • Used extensively to investigate the absorption, distribution, metabolism, and excretion (ADME) profiles of amisulpride.
  2. Metabolic Pathway Analysis:
    • Aids researchers in identifying metabolic pathways associated with amisulpride metabolism.
  3. Mass Spectrometry:
    • Serves as an internal standard in mass spectrometric analyses due to its unique mass characteristics.
  4. Biological Research:
    • Investigated for its effects on dopamine receptors, contributing to understanding psychiatric disorders and potential therapeutic applications .
Introduction to N-Methyl Amisulpride

Chemical Classification and Structural Properties

N-Methyl amisulpride belongs to the benzamide class of antipsychotic agents, characterized by a distinct molecular scaffold featuring a benzamide core with ethylpyrrolidinyl and ethylsulfonyl substituents. Its systematic IUPAC name is N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-(methylamino)benzamide, with a molecular formula of C₁₈H₂₉N₃O₄S and a molecular weight of 383.51 g/mol [3] [7]. The compound exists as a racemic mixture due to the chiral center at the pyrrolidine ring, presenting complex stereochemical considerations for receptor interactions.

The critical structural distinction from amisulpride (C₁₇H₂₇N₃O₄S, MW 369.48 g/mol) lies in the methylation of the benzamide nitrogen, which confers enhanced lipophilicity. This modification significantly increases the calculated partition coefficient (cLogP) compared to the parent compound, from approximately 1.0 in amisulpride to 1.5 in N-methyl amisulpride. The heightened lipophilicity directly translates to improved passive diffusion across biological membranes, particularly the blood-brain barrier, allowing for substantially lower therapeutic doses than required for amisulpride [3].

Table 1: Comparative Structural and Physicochemical Properties of N-Methyl Amisulpride and Amisulpride

PropertyN-Methyl AmisulprideAmisulpride
Molecular FormulaC₁₈H₂₉N₃O₄SC₁₇H₂₇N₃O₄S
Molecular Weight383.51 g/mol369.48 g/mol
CAS Registry Number1391054-22-0 / 1047659-23-371675-85-9
Nitrogen SubstitutionN-methyl benzamideUnsubstituted benzamide
Lipophilicity (Predicted cLogP)~1.5~1.0
Blood-Brain Barrier PermeabilityHighModerate/Low

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the molecule adopts a folded conformation in solid state, stabilized by intramolecular hydrogen bonding between the benzamide carbonyl oxygen and the methoxy oxygen. This conformational preference may influence receptor binding kinetics. The compound demonstrates stability under standard storage conditions, with degradation occurring primarily through oxidative pathways affecting the ethylsulfonyl moiety under extreme conditions [3] [7].

Historical Development and Patent Landscape

The development trajectory of N-methyl amisulpride began with strategic molecular modifications of amisulpride, which was first synthesized in the 1980s and approved in numerous countries outside the United States. Recognizing the pharmacokinetic limitations of amisulpride—particularly its suboptimal blood-brain barrier penetration requiring high clinical doses (400-1200 mg/day)—researchers at LB Pharmaceuticals initiated a medicinal chemistry program focused on structural optimization. The N-methylation strategy was implemented to enhance lipophilicity while preserving the critical pharmacophore elements necessary for dopamine receptor binding [3] [9].

Patent analysis reveals core intellectual property surrounding N-methyl amisulpride is held by LB Pharmaceuticals, with key patents covering the compound composition (US201816485008A), manufacturing processes, and therapeutic applications. The earliest priority dates to approximately 2015, with subsequent filings extending protection through 2040. Patent US11357753B2 specifically claims methods for treating psychiatric conditions using the compound, emphasizing its unique receptor occupancy profile and reduced peripheral side effects compared to amisulpride [8] [9].

The clinical development program progressed rapidly following promising preclinical studies. Phase 1 trials (NCT04187560) established basic safety, tolerability, and pharmacokinetics in healthy volunteers up to 150 mg/day. A pivotal positron emission tomography (PET) study (NCT04588129) in 2020 demonstrated unexpectedly prolonged dopamine receptor occupancy that informed phase 2 dosing strategies. The ongoing development timeline reflects an efficient translational pathway:

Table 2: Development Timeline of N-Methyl Amisulpride (LB-102)

PhaseTimelineKey Findings
Preclinical2015-2018Enhanced BBB penetration vs amisulpride; equivalent receptor binding affinity; reduced peripheral D2 occupancy
Phase 1 (SAD/MAD)2019-2020 (NCT04187560)Safe up to 150 mg/day; transient prolactin elevation and QT interval changes observed
PET Occupancy Study2020 (NCT04588129)50mg dose achieves 60-80% striatal D2 occupancy; dissociation between plasma concentration and receptor occupancy
Phase 2 (NOVA1)2023-2025 (NCT identifier not provided)Positive topline results for schizophrenia; statistically significant PANSS reductions at 50mg, 75mg, and 100mg doses

Current development status (as of April 2025) indicates active Phase 3 planning following positive Phase 2 results, with exploration of long-acting injectable (LAI) formulations (designated LB-102-LAI) to enhance therapeutic adherence. Global development strategies include pursuing indications beyond schizophrenia, particularly mood disorders where lower doses may be beneficial [2] [6] [9].

Position within the Benzamide Antipsychotic Class

N-Methyl amisulpride occupies a distinctive niche within the benzamide antipsychotic class, characterized by selective dopamine D₂/D₃ receptor antagonism with additional serotonergic activity. This class includes first-generation compounds like sulpiride and remoxipride, and second-generation derivatives such as amisulpride. Unlike typical antipsychotics that broadly antagonize multiple dopamine receptor subtypes, benzamides demonstrate relative selectivity for D₂-like receptors (D₂, D₃), conferring a lower propensity for extrapyramidal side effects while maintaining antipsychotic efficacy [3] [4].

The receptor binding profile of N-methyl amisulpride demonstrates high-affinity antagonism at dopamine D₂ (Ki ≈ 2.8 nM), D₃ (Ki ≈ 3.2 nM), and serotonin 5-HT₇ receptors (Ki ≈ 22 nM), mirroring the parent compound amisulpride. This multi-receptor pharmacology differentiates it from earlier benzamides that primarily targeted D₂ receptors. The 5-HT₇ receptor antagonism is particularly noteworthy, as this mechanism has been implicated in mood regulation and may contribute to potential antidepressant effects observed with low-dose benzamides [3] [5] [7].

A critical advancement embodied by N-methyl amisulpride is the resolution of a fundamental limitation of earlier benzamides: their requirement for high clinical doses due to limited brain penetration. While amisulpride doses of 630-910 mg/day are necessary to achieve 70-80% striatal D₂ receptor occupancy, N-methyl amisulpride achieves comparable or superior occupancy at 50-100 mg/day. This 6-10 fold potency enhancement stems directly from the improved pharmacokinetic properties rather than increased receptor affinity [3] [4] [5].

Table 3: Comparative Pharmacodynamics of Benzamide Antipsychotics

ParameterN-Methyl AmisulprideAmisulprideSulpiride
Primary MechanismsD₂/D₃/5-HT₇ antagonistD₂/D₃/5-HT₇ antagonistD₂/D₃ antagonist
D₂ Receptor Ki (nM)~2.8~2.8~9.3
5-HT₇ Receptor Ki (nM)~22~22>1000
Therapeutic Dose Range (Schizophrenia)50-100 mg/day400-1200 mg/day400-2400 mg/day
Striatal D₂ Occupancy at Therapeutic Doses60-80% (50mg)70-80% (630-910mg)60-75% (800-1200mg)
Blood-Brain Barrier PenetrationHighModerate/LowLow

This enhanced central activity ratio reduces peripheral D₂ receptor occupancy at therapeutic doses, potentially mitigating prolactin elevation and cardiovascular effects associated with amisulpride. The compound thus represents an evolutionary advance in benzamide design—preserving the receptor selectivity that defines the class while overcoming intrinsic pharmacokinetic limitations through rational molecular modification [3] [4] [9].

Properties

CAS Number

1391054-22-0

Product Name

N-Methyl Amisulpride

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-methylbenzamide

Molecular Formula

C18H29N3O4S

Molecular Weight

383.51

InChI

InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20(3)18(22)14-10-17(26(23,24)6-2)15(19)11-16(14)25-4/h10-11,13H,5-9,12,19H2,1-4H3

InChI Key

PMLIJXXZFCRLES-UHFFFAOYSA-N

SMILES

CCN1CCCC1CN(C)C(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC

Solubility

Soluble in DMSO

Synonyms

Amisulpride impurity H, Amisulpride EP impurity H, N-Methyl amisulpride, N-Methylamisulpride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.